molecular formula C17H11F4N3O3S B2613762 N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-21-3

N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2613762
CAS No.: 921521-21-3
M. Wt: 413.35
InChI Key: VHWUSKXLTXFEKM-UHFFFAOYSA-N
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Description

N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide group and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This article compares its structural, synthetic, and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[4-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O3S/c18-12-4-3-9(6-11(12)17(19,20)21)22-14(25)7-10-8-28-16(23-10)24-15(26)13-2-1-5-27-13/h1-6,8H,7H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWUSKXLTXFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression .

Comparison with Similar Compounds

Structural Features and Modifications

Thiazole-Based Carboxamides
  • The furan-2-carboxamide moiety contributes π-π stacking interactions and metabolic stability.
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Replaces the fluoro-trifluoromethyl group with a 3-methoxybenzyl substituent. The methoxy group increases electron density, which may reduce oxidative metabolism but decrease affinity for hydrophobic targets .
  • N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Substitutes furan-2-carboxamide with a pivalamide group and uses a 2,6-difluorobenzyl chain.
Nitrothiophene Analogues
  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Replaces furan with a nitrothiophene ring. The nitro group introduces strong electron-withdrawing effects, likely enhancing antibacterial activity but increasing cytotoxicity risks. Reported purity (42% vs. 99.05% for difluorophenyl analogue) suggests synthetic challenges .
Urea Derivatives
  • 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (): Incorporates a urea linkage and piperazine ring.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or chloro analogues, enhancing blood-brain barrier penetration but risking hepatic metabolism .
  • Solubility : Urea derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas pivalamide-containing compounds () may require formulation aids .

Biological Activity

N-(4-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure includes:

  • A thiazole moiety, which is known for its diverse biological activities.
  • A furan ring that enhances its pharmacological properties.
  • A trifluoromethyl group, which can significantly influence the compound's lipophilicity and electronic properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis. In vitro studies indicate that modifications in the thiazole and phenyl groups can enhance binding affinity and inhibitory potency against these enzymes .
  • Anticancer Activity : Thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing the anticancer activity, as seen in structure-activity relationship studies .

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli5.0
AnticancerA431 (human epidermoid carcinoma)1.98
AntitubercularMtb MurB0.5

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole ring significantly improved antibacterial activity, suggesting that this compound could serve as a lead for developing new antibiotics .
  • Cytotoxicity in Cancer Research : In a series of experiments involving different cancer cell lines, this compound demonstrated potent cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors influencing the biological activity of this compound:

  • Substitution Patterns : The presence of a trifluoromethyl group at the para position on the phenyl ring enhances lipophilicity and bioactivity.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in enzyme inhibition potency.

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